molecular formula C10H15N4O14P3 B092356 Inosine triphosphate CAS No. 132-06-9

Inosine triphosphate

Cat. No.: B092356
CAS No.: 132-06-9
M. Wt: 508.17 g/mol
InChI Key: HAEJPQIATWHALX-KQYNXXCUSA-N
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Scientific Research Applications

Immune thrombocytopenia has significant implications in scientific research, particularly in the fields of hematology, immunology, and pharmacology. Research on immune thrombocytopenia focuses on understanding the underlying mechanisms of the disorder, developing new therapeutic strategies, and improving patient outcomes. Studies have explored the role of autoantibodies, T cell-mediated platelet destruction, and impaired megakaryocyte function in the pathogenesis of immune thrombocytopenia . Additionally, research has investigated the efficacy of various treatment modalities, including corticosteroids, intravenous immunoglobulins, rituximab, and thrombopoietin receptor agonists .

Mechanism of Action

Inosine may have neuroprotective, cardioprotective, anti-inflammatory, and immunomodulatory activities . Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats . The mechanism of inosine’s possible cardioprotective effect is similarly unclear .

Safety and Hazards

ITP is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Preparation Methods

The preparation of immune thrombocytopenia is not applicable in the traditional sense of chemical synthesis, as it is a medical condition rather than a chemical compound. the management and treatment of immune thrombocytopenia involve various therapeutic approaches. These include corticosteroids, intravenous immunoglobulins, anti-D immunoglobulin, rituximab, splenectomy, and thrombopoietin-receptor agonists .

Chemical Reactions Analysis

Immune thrombocytopenia does not undergo chemical reactions as it is not a chemical compound. Instead, it is a disorder that affects the immune system and platelet production. The treatment involves immunosuppressive drugs and other therapeutic agents that modulate the immune response .

Comparison with Similar Compounds

Immune thrombocytopenia is unique in its pathogenesis and clinical manifestations. Similar autoimmune disorders that affect platelet counts include thrombotic thrombocytopenic purpura and heparin-induced thrombocytopenia. Thrombotic thrombocytopenic purpura is characterized by the formation of small blood clots throughout the body, leading to a low platelet count and organ damage. Heparin-induced thrombocytopenia occurs when the immune system forms antibodies against heparin, a blood-thinning medication, resulting in a low platelet count and an increased risk of thrombosis .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEJPQIATWHALX-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074499
Record name Inosine triphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

903.5 mg/mL
Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

132-06-9
Record name ITP
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Record name Inosine triphosphate
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Record name Inosine triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-(tetrahydrogen triphosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.589
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Record name INOSINE TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212A76R77X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Inosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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